1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one

Butyrylcholinesterase Enzyme Inhibitors X-ray Crystallography

This versatile building block uniquely combines a chiral 3-hydroxypyrrolidine core with a reactive propargyl ketone. Unlike simple N-propargyl amines or non-alkyne analogs (e.g., 1-(3-hydroxypyrrolidin-1-yl)ethanone), it provides a distinct hydrogen-bond donor, a click-chemistry handle for bioconjugation, and an electrophilic warhead for covalent targeting. The terminal alkyne enables copper-catalyzed or strain-promoted azide-alkyne cycloaddition, while the hydroxyl group enhances solubility and binding interactions—critical advantages for medicinal chemistry, chemical biology probe development, and library synthesis.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 1338983-43-9
Cat. No. B6615652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one
CAS1338983-43-9
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC#CC(=O)N1CCC(C1)O
InChIInChI=1S/C7H9NO2/c1-2-7(10)8-4-3-6(9)5-8/h1,6,9H,3-5H2
InChIKeyREHWNJAKCRMEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one (CAS 1338983-43-9): Structural, Synthetic, and Procurement Considerations for a Propargyl-Functionalized Pyrrolidine Building Block


1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one (CAS 1338983-43-9) is a chiral pyrrolidine derivative featuring a tertiary amide linkage between a 3-hydroxypyrrolidine core and a prop-2-yn-1-one (propargyl ketone) moiety. This scaffold combines a hydrogen-bond donor (3-hydroxyl), a basic tertiary amine, and a terminal alkyne group that enables copper-catalyzed or strain-promoted click chemistry [1]. The compound is primarily utilized as a versatile chemical intermediate and a propargyl-functionalized building block for bioconjugation, medicinal chemistry, and chemical biology applications .

Why 1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one Cannot Be Replaced by Generic N-Propargylpyrrolidines or Other In-Class Analogues


While N-propargylpyrrolidines and 3-hydroxypyrrolidine derivatives represent established pharmacophore classes, the specific combination of a 3-hydroxy group and a propargyl ketone (prop-2-yn-1-one) in 1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one confers unique reactivity and binding potential that cannot be replicated by generic analogues. In related pyrrolidine-based BChE/MAO inhibitors, the substitution of a pyrrolidine core for a piperidine ring resulted in a distinct binding pose in hBChE, as confirmed by X-ray crystallography, underscoring the critical influence of subtle structural variations on target engagement [1]. Furthermore, the propargyl ketone functionality offers a distinct electrophilic warhead and a click-chemistry handle, differentiating it from simple N-propargyl amines [2]. Substituting this compound with a structurally similar but functionally distinct analogue—such as 1-(3-hydroxypyrrolidin-1-yl)ethanone (CAS 23123-19-5), which lacks the alkyne group—would entirely ablate its capacity for bioorthogonal conjugation and alter its interaction profile with biological targets.

Quantitative Differentiation Evidence for 1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one: Comparative Data Across Key Performance Dimensions


Binding Mode Differentiation: Pyrrolidine vs. Piperidine Scaffold in hBChE Enzyme Inhibition

In a class-level comparative study, the X-ray crystal structure of a pyrrolidine-based carboxamide (compound 4) bound to human butyrylcholinesterase (hBChE) revealed a distinct binding pose compared to its direct piperidine analogue (PDB code 5LKR), despite identical substitution patterns [1]. This structural difference demonstrates that the pyrrolidine core, shared by the target compound, imposes a unique geometry within the enzyme active site, which is not observed with the six-membered piperidine analogue.

Butyrylcholinesterase Enzyme Inhibitors X-ray Crystallography

Click Chemistry Reactivity: Propargyl Ketone as a Bioorthogonal Handle

The propargyl group of 1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a reaction that is not possible with analogues lacking a terminal alkyne, such as 1-(3-hydroxypyrrolidin-1-yl)ethanone [1]. In a related system, a propargyl-modified pyrrolidine transition state mimic was successfully elaborated via click chemistry with azides to generate a library of high-affinity DNA glycosylase probes, demonstrating picomolar binding affinities [2].

Click Chemistry Bioconjugation Chemical Biology

Hydrogen-Bond Donor Capacity: 3-Hydroxyl Group vs. Non-Hydroxylated Pyrrolidines

The 3-hydroxyl group on the pyrrolidine ring provides a hydrogen-bond donor that can engage in specific interactions with biological targets or influence physicochemical properties such as solubility and membrane permeability. In contrast, non-hydroxylated N-propargylpyrrolidines lack this donor capacity [1]. In a series of pyrrolidine-based iminosugars evaluated as α-glucosidase inhibitors, the presence and stereochemistry of hydroxyl groups dramatically altered inhibitory activity, with trans-3,4-dihydroxypyrrolidine 5 exhibiting an IC50 of 2.97 mM, while non-hydroxylated analogues showed significantly reduced potency [2].

Hydrogen Bonding Ligand-Receptor Interactions Solubility

Recommended Research and Industrial Applications for 1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one Based on Quantitative Differentiation Evidence


Development of Bioorthogonal Probes for Target Engagement Studies

Leverage the terminal alkyne group of 1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one for copper-catalyzed or copper-free click chemistry to conjugate the compound to fluorescent dyes, biotin, or other reporter tags [1]. This application is supported by evidence that propargyl-modified pyrrolidine scaffolds can be efficiently elaborated via click chemistry to generate high-affinity probes for DNA glycosylases [2]. This scenario is ideal for chemical biology research aiming to study protein-ligand interactions or target identification.

Synthesis of Chiral Pyrrolidine-Based Enzyme Inhibitors with Defined Binding Geometries

Utilize the chiral 3-hydroxypyrrolidine core as a privileged scaffold for the rational design of enzyme inhibitors, taking advantage of the distinct binding pose conferred by the pyrrolidine ring compared to piperidine analogues [1]. The 3-hydroxyl group provides an additional hydrogen-bonding interaction that can be exploited to enhance potency or selectivity [2]. This scenario is well-suited for medicinal chemistry programs targeting cholinesterases, monoamine oxidases, or glycosidases.

Construction of Functionalized Small-Molecule Libraries via Diversity-Oriented Synthesis

Employ 1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one as a versatile building block for generating structurally diverse compound libraries through click chemistry with azide-containing fragments [1]. The propargyl ketone functionality also serves as a reactive handle for nucleophilic additions or cycloadditions, enabling the synthesis of complex heterocyclic scaffolds [2]. This approach is valuable for hit discovery and lead optimization campaigns.

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